4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline
CAS No.: 2640965-12-2
Cat. No.: VC11860755
Molecular Formula: C19H19ClN4O
Molecular Weight: 354.8 g/mol
* For research use only. Not for human or veterinary use.
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline - 2640965-12-2](/images/structure/VC11860755.png)
Specification
CAS No. | 2640965-12-2 |
---|---|
Molecular Formula | C19H19ClN4O |
Molecular Weight | 354.8 g/mol |
IUPAC Name | 4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline |
Standard InChI | InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2 |
Standard InChI Key | JBQBYCVGFGFYEI-UHFFFAOYSA-N |
SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Canonical SMILES | C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline consists of three primary components:
-
Quinazoline core: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3.
-
Piperidine ring: A six-membered saturated heterocycle attached to the quinazoline core via a nitrogen atom at position 4.
-
3-Chloropyridin-4-yloxy methyl group: A substituted pyridine moiety linked to the piperidine ring through an ether bond.
The molecular formula is C₁₉H₁₈ClN₃O, yielding a molecular weight of 339.83 g/mol. Key functional groups include the chloro substituent (enhancing electrophilicity), the ether linkage (improving solubility), and the piperidine ring (facilitating conformational flexibility).
Spectral Characterization
While experimental data for this specific compound is scarce, analogous quinazoline derivatives are typically characterized using:
-
Nuclear Magnetic Resonance (NMR): To confirm the positions of substituents and ring systems.
-
Mass Spectrometry (MS): For molecular weight verification and fragmentation pattern analysis.
-
X-ray Crystallography: To resolve three-dimensional conformation, particularly for piperidine ring puckering .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline likely involves multi-step reactions:
-
Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with nitriles or amides under acidic conditions .
-
Piperidine Ring Introduction: Nucleophilic substitution at position 4 of the quinazoline using a piperidine precursor .
-
Chloropyridine Ether Linkage: Mitsunobu reaction or Williamson ether synthesis to attach the 3-chloropyridin-4-yloxy methyl group.
Table 1: Key Reaction Conditions for Synthesis
Structural Analogues and SAR Insights
Structure-activity relationship (SAR) studies of quinazoline derivatives highlight critical modifications:
-
Chloro Substituents: Enhance tubulin polymerization inhibition (e.g., IC₅₀ = 0.1–0.3 μM in compound 1a ).
-
Piperidine/Piperazine Rings: Improve bioavailability and target binding through conformational flexibility .
-
Ether Linkages: Increase metabolic stability compared to ester or amide bonds .
Biological Activities and Mechanisms
Table 2: Comparative Antiproliferative Activities of Quinazoline Analogues
Compound | Structural Feature | IC₅₀ (μM) | Target Cell Line |
---|---|---|---|
1a | 1-Phenyl-1-hydroxyethyl | 0.1–0.3 | A549, HCT116 |
9 | Morpholin-3-one fused | 0.05 | H358, A549 |
14 | Piperazine-quinazolinone | 5.94 | Toxoplasma gondii |
For 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline, the chloro and piperidine groups suggest potential IC₅₀ values in the low micromolar range, though experimental validation is needed.
Antimicrobial and Antiparasitic Effects
Recent studies on quinazolinone-piperazine hybrids (e.g., compound 18, IC₅₀ = 5.94 μM against Toxoplasma gondii) indicate that the piperidine/piperazine moiety enhances penetration into parasitic cells . The chloro group may further potentiate activity by interacting with heme groups in microbial enzymes .
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: Moderate oral bioavailability due to the quinazoline core’s aromaticity and piperidine’s basicity (predicted LogP = 2.8).
-
Metabolism: Hepatic cytochrome P450-mediated oxidation of the piperidine ring, yielding inactive metabolites .
Toxicity Profile
Quinazoline derivatives generally exhibit dose-dependent hepatotoxicity and myelosuppression. Piperidine-containing analogues show reduced cardiotoxicity compared to anthracycline-based chemotherapeutics .
Future Directions and Challenges
Research Priorities
-
Target Validation: Confirm binding affinities for EGFR, tubulin, and microbial targets via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
-
In Vivo Efficacy: Evaluate pharmacokinetics in murine models of cancer and toxoplasmosis.
-
Formulation Development: Explore nanoparticle encapsulation to enhance aqueous solubility.
Clinical Translation Barriers
-
Synthetic Complexity: Multi-step synthesis may hinder large-scale production.
-
Off-Target Effects: Risk of kinase inhibition in healthy tissues necessitates selective targeting strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume